1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide
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Overview
Description
“1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide” is a chemical compound with the molecular weight of 287.17 . Its IUPAC name is 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropane-1-carboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is typically stored at refrigerated temperatures . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
- Boronic Acid Derivatives : The compound serves as an important boric acid derivative. Its unique structure allows it to participate in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are crucial in organic synthesis and drug development.
- Biological Activity : Due to its distinct structure, boronic acid derivatives often exhibit good biological activity and pharmacological effects. Researchers explore their potential in cancer treatment, including boron neutron capture therapy and drug transport polymers .
- Fluorine-Containing Compounds : Fluorine-containing drugs are widely used in medicine due to their high biological activity, stability, and resistance. This compound’s fluorine atom enhances its affinity to carbon, making it valuable in drug design .
- Arylboronic Acid : The compound’s stability and ease of availability make it a key nucleophile in Suzuki coupling reactions. These reactions facilitate the synthesis of diverse organic compounds, including pharmaceuticals and agrochemicals .
- Amide Local Anesthetics : These compounds find widespread use in clinical cancer surgery. Their application may have positive effects on cancer treatment, making this compound relevant in medical research .
- Experimental Techniques : The structure of the title compound is verified using FTIR, 1H and 13C NMR, and mass spectrometry. Additionally, single crystal X-ray diffraction confirms its conformation .
- Density Functional Theory (DFT) : DFT calculations provide insights into the molecular structure, electrostatic potential, and frontier molecular orbitals. Comparing DFT results with X-ray data validates the compound’s structure .
Organic Synthesis and Medicinal Chemistry
Suzuki Coupling Reactions
Local Anesthetics and Cancer Treatment
Structure Verification and Conformational Analysis
Mechanism of Action
Target of Action
It’s known that similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are used for borylation at the benzylic c-h bond of alkylbenzenes . This suggests that the compound might interact with alkylbenzenes or similar molecules.
Mode of Action
The compound is likely to interact with its targets through a process known as borylation. In the presence of a palladium catalyst, it forms pinacol benzyl boronate . This reaction involves the addition of a boron atom to the benzylic C-H bond of alkylbenzenes .
Biochemical Pathways
The compound is involved in the borylation of alkyl or aryl alkynes and alkenes . This reaction is part of larger biochemical pathways, such as the synthesis of complex organic molecules. The downstream effects of these reactions can vary widely, depending on the specific context and the other molecules involved.
Pharmacokinetics
Similar compounds are known to have good bioavailability due to their ability to form stable complexes with various biological targets .
Result of Action
The result of the compound’s action is the formation of pinacol benzyl boronate . This molecule can be used as a building block in the synthesis of more complex organic molecules. The exact molecular and cellular effects of the compound’s action would depend on the specific context and the other molecules involved.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is necessary for the compound to undergo borylation . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals in the environment.
properties
IUPAC Name |
1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO3/c1-14(2)15(3,4)21-17(20-14)12-7-5-6-11(10-12)16(8-9-16)13(18)19/h5-7,10H,8-9H2,1-4H3,(H2,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDPAFCHPDENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxamide |
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